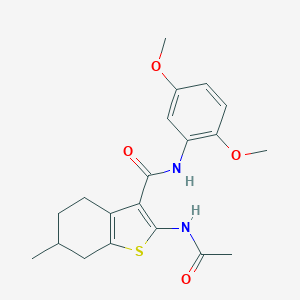![molecular formula C25H32FN3O2S B289427 N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B289427.png)
N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has been shown to be a potent and selective inhibitor of BTK, and has demonstrated promising results in preclinical studies as a potential treatment for B-cell malignancies.
Wirkmechanismus
TAK-659 selectively binds to and inhibits BTK, a key component of the N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide signaling pathway. This pathway is critical for the survival and proliferation of B-cells, and is often dysregulated in B-cell malignancies. By inhibiting BTK, TAK-659 disrupts this pathway and induces apoptosis in B-cells.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to inhibit N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide signaling and induce apoptosis in B-cells, leading to significant anti-tumor activity. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. However, one limitation is that BTK inhibition may not be effective in all types of B-cell malignancies, and resistance to BTK inhibitors can develop over time.
Zukünftige Richtungen
There are several potential future directions for research on TAK-659. One area of focus could be the development of combination therapies with other agents that target complementary pathways, such as PI3K inhibitors or anti-CD20 antibodies. Another area of interest could be the development of biomarkers to predict response to BTK inhibition, which could help identify patients who are most likely to benefit from this therapy. Finally, there is also potential for the development of TAK-659 as a treatment for other diseases beyond B-cell malignancies, such as autoimmune disorders or inflammatory diseases.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting with the reaction of 2-fluorobenzoyl chloride with 2-aminothiophenol to yield 2-fluoro-N-(2-hydroxyphenyl)benzamide. This compound is then reacted with tert-butyl carbazate and N,N'-dicyclohexylcarbodiimide to form N-(tert-butylcarbamoyl)-2-fluoro-N-(2-hydroxyphenyl)benzamide. The tert-butyl group is then removed using trifluoroacetic acid, and the resulting compound is reacted with 4-methylpiperazine and N,N'-dicyclohexylcarbodiimide to yield TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has been shown to inhibit N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide signaling and induce apoptosis (programmed cell death) in B-cells, leading to significant anti-tumor activity.
Eigenschaften
Molekularformel |
C25H32FN3O2S |
|---|---|
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
N-[6-tert-butyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C25H32FN3O2S/c1-25(2,3)16-9-10-18-20(15-16)32-23(27-22(30)17-7-5-6-8-19(17)26)21(18)24(31)29-13-11-28(4)12-14-29/h5-8,16H,9-15H2,1-4H3,(H,27,30) |
InChI-Schlüssel |
WOTBSNINUNKPKT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCN(CC3)C)NC(=O)C4=CC=CC=C4F |
Kanonische SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCN(CC3)C)NC(=O)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-tert-butyl-N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289344.png)
![6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289345.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289346.png)
![Ethyl 4-[({2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289348.png)
![ethyl 3-[(5-chloro-2-methoxyanilino)carbonyl]-2-[(3-fluorobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289350.png)
![Methyl 4-[({6-tert-butyl-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289352.png)
![N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289355.png)
![N-(2,5-dimethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289356.png)
![4-[(3-{[4-(ethoxycarbonyl)anilino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B289358.png)
![N-(2,4-dimethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289359.png)

![Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289363.png)
![Methyl 4-[({2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289365.png)
![ethyl 3-((4-(methoxycarbonyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B289367.png)